molecular formula C25H32ClFO5 B2967380 Clobetasol-17-propionate-D5 CAS No. 2280940-18-1

Clobetasol-17-propionate-D5

Cat. No.: B2967380
CAS No.: 2280940-18-1
M. Wt: 472
InChI Key: CBGUOGMQLZIXBE-BFHSNLKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clobetasol Propionate-d5 is a deuterium-labeled analog of Clobetasol Propionate, a potent corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of Clobetasol Propionate due to the presence of deuterium, which allows for easier tracking in biological systems .

Scientific Research Applications

Clobetasol Propionate-d5 is widely used in scientific research due to its labeled nature, which allows for detailed studies of its pharmacokinetics and metabolism. Some key applications include:

Mechanism of Action

Target of Action

Clobetasol-17-propionate-D5, a derivative of prednisolone, primarily targets glucocorticoid receptors . These receptors have a higher specificity for this compound than mineralocorticoid receptors .

Mode of Action

This compound interacts with its targets, the glucocorticoid receptors, and induces the formation of phospholipase A2 inhibitory proteins , also known as lipocortins . These lipocortins can suppress the release of arachidonic acid , a precursor of inflammation .

Biochemical Pathways

The action of this compound affects the arachidonic acid pathway . By inducing lipocortins, it inhibits the release of arachidonic acid, which is a key component in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . This results in a decrease in inflammation.

Pharmacokinetics

Once absorbed through the skin, this compound enters pharmacokinetic pathways similar to systemically administered corticosteroids . It is bound to plasma proteins in varying degrees and is metabolized primarily in the liver. The metabolites are then excreted by the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action result in a reduction of inflammation. It achieves this by decreasing the formation, release, and activity of endogenous chemical mediators of inflammation . Clinically, this manifests as a reduction in swelling, redness, itching, or rashes caused by skin conditions, such as eczema and psoriasis .

Action Environment

The action of this compound is influenced by the pH of its environment. It has an optimum pH stability of pH 4-6 in aqueous solutions . Hydrolysis takes place in a strongly acidic or basic environment, leading to a considerable loss of efficacy .

Safety and Hazards

Clobetasol-17-propionate-D5 may be harmful if swallowed. It may damage fertility or the unborn child. It causes damage to the endocrine system through prolonged or repeated exposure. It causes skin and serious eye irritation. It may cause an allergic reaction. It is toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

Clobetasol-17-propionate-D5 interacts with various biomolecules, primarily glucocorticoid receptors, with higher specificity than mineralocorticoid receptors . It demonstrates superior activity compared to other corticosteroids . The compound’s role in biochemical reactions is primarily as an inhibitor of the NRF2 pathway, leading to an elevation of oxidative stress .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by decreasing inflammation of the skin . It also has a strong impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it prevents nuclear accumulation and promotes β-TrCP-dependent degradation of NRF2 in a glucocorticoid receptor- and a glycogen synthase kinase 3 (GSK3)-dependent manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a potent NRF2 inhibitor, preventing nuclear accumulation and promoting β-TrCP-dependent degradation of NRF2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It shows good penetration into ocular tissues after instillation into the conjunctival sac . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to have a significant anti-inflammatory effect, reducing the PASI score in a dose-dependent manner .

Metabolic Pathways

This compound is involved in metabolic pathways similar to other corticosteroids, including the addition of oxygen, hydrogen, glucuronides, and sulfates to form water-soluble metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clobetasol Propionate-d5 involves the incorporation of deuterium into the Clobetasol Propionate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of Clobetasol Propionate-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and confirm the incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions

Clobetasol Propionate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clobetasol Propionate-d5 is unique due to its deuterium labeling, which provides distinct advantages in research settings. The deuterium atoms allow for more accurate tracking and analysis of the compound’s pharmacokinetics and metabolism, making it a valuable tool in scientific studies .

Properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGUOGMQLZIXBE-BFHSNLKKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clobetasol-17-propionate-D5
Reactant of Route 2
Reactant of Route 2
Clobetasol-17-propionate-D5
Reactant of Route 3
Reactant of Route 3
Clobetasol-17-propionate-D5
Reactant of Route 4
Clobetasol-17-propionate-D5
Reactant of Route 5
Clobetasol-17-propionate-D5
Reactant of Route 6
Clobetasol-17-propionate-D5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.